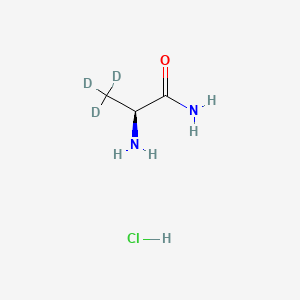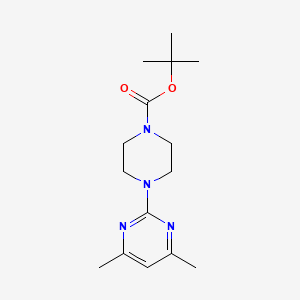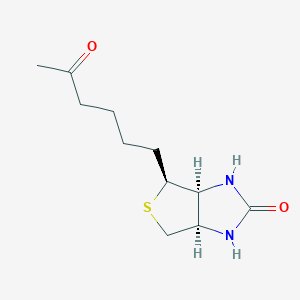![molecular formula C14H9F3INO2 B13841849 (S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)
(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is a complex organic compound characterized by the presence of a cyclopropylethynyl group, an iodine atom, and a trifluoromethyl group attached to a benzo[d][1,3]oxazin-2(4H)-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common approach is to start with a suitable benzo[d][1,3]oxazin-2(4H)-one precursor and introduce the desired substituents through a series of reactions such as halogenation, alkynylation, and trifluoromethylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to ensure high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: The cyclopropylethynyl group can engage in coupling reactions with other alkynes or alkenes
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts such as palladium or nickel complexes. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Wissenschaftliche Forschungsanwendungen
(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of (S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity and activity at target sites. The cyclopropylethynyl group may also contribute to the compound’s overall reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the (S)-configuration, which may affect its stereochemistry and biological activity.
4-(Cyclopropylethynyl)-6-bromo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one: Substitutes iodine with bromine, potentially altering its reactivity and properties.
4-(Cyclopropylethynyl)-6-iodo-4-(methyl)-1H-benzo[d][1,3]oxazin-2(4H)-one: Replaces the trifluoromethyl group with a methyl group, affecting its chemical and biological characteristics
Uniqueness
(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and potential for interaction with biological targets .
Eigenschaften
Molekularformel |
C14H9F3INO2 |
|---|---|
Molekulargewicht |
407.13 g/mol |
IUPAC-Name |
(4S)-4-(2-cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9F3INO2/c15-14(16,17)13(6-5-8-1-2-8)10-7-9(18)3-4-11(10)19-12(20)21-13/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1 |
InChI-Schlüssel |
DQMNMUDAHZYPIZ-ZDUSSCGKSA-N |
Isomerische SMILES |
C1CC1C#C[C@]2(C3=C(C=CC(=C3)I)NC(=O)O2)C(F)(F)F |
Kanonische SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)I)NC(=O)O2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)

![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)



![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)


![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)


![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
